N-tert-butyl-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide
Description
N-tert-butyl-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 6,8-dichloro-substituted chromene backbone, a 2-oxo group, and a carboxamide moiety at position 3 with an N-tert-butyl substituent. The tert-butyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and membrane permeability .
Properties
IUPAC Name |
N-tert-butyl-6,8-dichloro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-14(2,3)17-12(18)9-5-7-4-8(15)6-10(16)11(7)20-13(9)19/h4-6H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUCFXOSPBQDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorine Atoms: The chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of chromene derivatives, including N-tert-butyl-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide, in anticancer research. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell migration. For instance, derivatives with specific substitutions at the C-3 or C-4 positions have been reported to modulate anticancer activity effectively .
Inhibition of Monoamine Oxidases
This compound has also been studied for its inhibitory effects on monoamine oxidases (MAOs). MAOs are enzymes involved in the metabolism of neurotransmitters and are targets for antidepressant drugs. The compound's ability to inhibit these enzymes suggests its potential use in treating mood disorders and neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes the formation of the chromene core followed by chlorination and amide formation. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. Variations in substituents at different positions on the chromene ring significantly influence their pharmacological properties. For example:
| Substituent Position | Biological Activity | Remarks |
|---|---|---|
| C-3 | Anticancer activity | Modulates apoptosis pathways |
| C-4 | MAO inhibition | Potential antidepressant effects |
| C-6 | Antimicrobial properties | Effective against various pathogens |
| C-8 | Anti-inflammatory effects | Reduces inflammation markers |
Anticancer Study
In a study investigating various coumarin derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates.
Mechanism of Action
The mechanism of action of N-tert-butyl-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, key structural analogs are evaluated based on substituent effects, physicochemical properties, and biological activity.
Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects :
- The tert-butyl group (target compound) offers greater steric hindrance compared to the cyclohexyl or aryl substituents. This may reduce enzymatic degradation, improving pharmacokinetics .
- The 4-bromo-2-fluorophenyl group (compound 20) introduces additional halogen atoms, which enhance antibacterial activity via increased electrophilicity and target binding .
- Lipophilicity :
- tert-butyl > cyclohexyl > aryl (due to branching and reduced polarity). Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
N-tert-butyl-6,8-dichloro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound derived from the chromene family, characterized by its unique structure that includes a dichloro substitution and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of approximately 304.18 g/mol. The compound features a chromene backbone which is known for its diverse biological activities.
Structure
| Property | Value |
|---|---|
| Molecular Formula | C14H15Cl2N O3 |
| Molecular Weight | 304.18 g/mol |
| CAS Number | [Not specified] |
| Synonyms | N-tert-butyl coumarin derivative |
Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various coumarin analogs demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative analysis of several coumarin derivatives:
- Compounds tested: Various substituted coumarins including N-tert-butyl derivatives.
- Methodology: Disc diffusion method was employed to assess antibacterial activity.
The results indicated that certain derivatives showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research on similar compounds indicates that modifications in the chromene structure can enhance cytotoxic effects against various cancer cell lines.
Findings from Recent Studies
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways.
- Cell Lines Tested: Studies have utilized human breast cancer (MCF7) and lung cancer (A549) cell lines to evaluate cytotoxicity.
- Results: Significant reductions in cell viability were observed at concentrations above 20 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter metabolism. Inhibition of MAOs can have implications for treating neurodegenerative diseases.
Research Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
